N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-ethylamine as a starting material.
Coupling with Phenoxyacetamide: The final step involves coupling the azepane-thiophene intermediate with phenoxyacetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the amide group may produce amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The azepane and thiophene groups may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: This compound shares the azepane group but differs in its functional groups and overall structure.
Thiophene-2-ethylamine: This compound contains the thiophene group and is used as a precursor in the synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide.
Uniqueness
This compound is unique due to its combination of azepane, thiophene, and phenoxyacetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H26N2O2S/c23-20(16-24-17-9-4-3-5-10-17)21-15-18(19-11-8-14-25-19)22-12-6-1-2-7-13-22/h3-5,8-11,14,18H,1-2,6-7,12-13,15-16H2,(H,21,23) |
InChI Key |
NQPCVYVELNATOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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